- Synthesis of indenes by the palladium-catalyzed carboannulation of internal alkynes, Organic Letters, 2005, 7(22), 4963-4966

Cas no 90794-29-9 (Ethyl 2-(2-iodophenyl)acetate)

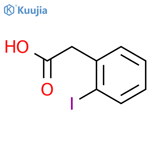

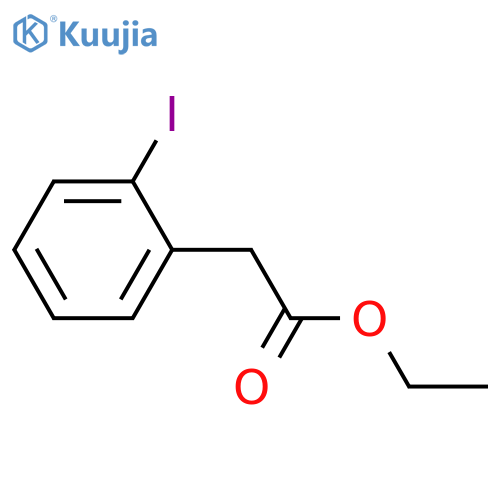

Ethyl 2-(2-iodophenyl)acetate structure

상품 이름:Ethyl 2-(2-iodophenyl)acetate

CAS 번호:90794-29-9

MF:C10H11IO2

메가와트:290.097615480423

MDL:MFCD00099258

CID:788416

PubChem ID:14639536

Ethyl 2-(2-iodophenyl)acetate 화학적 및 물리적 성질

이름 및 식별자

-

- Ethyl 2-(2-iodophenyl)acetate

- Benzeneacetic acid, 2-iodo-, ethyl ester

- Ethyl (2-iodophenyl)acetate

- 2-Iodobenzeneacetic acid ethyl ester

- AK146854

- Acetic acid, (o-iodophenyl)-, ethyl ester (7CI)

- Ethyl 2-iodobenzeneacetate (ACI)

- SY121376

- SCHEMBL5132516

- DTXSID90562460

- DS-8648

- DB-141879

- MFCD00099258

- AKOS022187054

- CS-0041136

- 90794-29-9

- W17295

- Ethyl 2-(2-iodophenyl)acetate, 95%

- Ethyl2-(2-iodophenyl)acetate

-

- MDL: MFCD00099258

- 인치: 1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

- InChIKey: XBKDPADMOCFNED-UHFFFAOYSA-N

- 미소: O=C(CC1C(I)=CC=CC=1)OCC

계산된 속성

- 정밀분자량: 289.98038g/mol

- 동위원소 질량: 289.98038g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 4

- 복잡도: 170

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3

- 토폴로지 분자 극성 표면적: 26.3

실험적 성질

- 비등점: 304.1±17.0°C at 760 mmHg

Ethyl 2-(2-iodophenyl)acetate 보안 정보

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Keep in dark place,Sealed in dry,2-8°C

Ethyl 2-(2-iodophenyl)acetate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019116536-10g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$954.00 | 2023-08-31 | |

| Chemenu | CM129983-10g |

ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 10g |

$842 | 2021-06-17 | |

| Alichem | A019116536-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 95% | 1g |

$220.00 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DZ866-200mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 200mg |

229.0CNY | 2021-07-12 | |

| Aaron | AR006MRY-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 1g |

$16.00 | 2025-01-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111776-5g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 5g |

¥679.00 | 2024-04-25 | |

| Ambeed | A186282-1g |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 1g |

$20.0 | 2024-04-16 | |

| abcr | AB491935-5g |

Ethyl 2-(2-iodophenyl)acetate, 95%; . |

90794-29-9 | 95% | 5g |

€204.10 | 2024-04-16 | |

| eNovation Chemicals LLC | D749022-100mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 98% | 100mg |

$55 | 2024-06-07 | |

| A2B Chem LLC | AD08354-250mg |

Ethyl 2-(2-iodophenyl)acetate |

90794-29-9 | 97% | 250mg |

$6.00 | 2024-05-20 |

Ethyl 2-(2-iodophenyl)acetate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 3 h, reflux

참조

합성회로 2

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; 0 °C → rt; overnight, rt

참조

- Palladium-Catalyzed Carboxamidation Reaction and Aldol Condensation Reaction Cascade: A Facile Approach to Ring-Fused Isoquinolinones, Organic Letters, 2008, 10(21), 4987-4990

합성회로 3

반응 조건

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

1.2 Solvents: Water

1.2 Solvents: Water

참조

- Synthesis of Indene Derivatives via Electrophilic Cyclization, Organic Letters, 2009, 11(1), 229-231

합성회로 4

반응 조건

1.1 Reagents: 2-Bromopyridine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Dichloromethane ; 16 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

참조

- Divergent Synthesis of α-Fluorinated Carbonyl and Carboxyl Derivatives by Double Electrophilic Activation of Amides, Organic Letters, 2021, 23(22), 8931-8936

합성회로 5

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, rt → reflux

참조

- Electrochemical-Induced Ring Transformation of Cyclic α-(ortho-Iodophenyl)-β-oxoesters, Chemistry - A European Journal, 2020, 26(15), 3222-3225

합성회로 6

반응 조건

1.1 Reagents: [(Trimethylsilyl)methyl]lithium Solvents: Pentane , Tetrahydrofuran ; 30 min, -30 °C

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

1.2 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ; 30 min, -30 °C

1.3 0 °C; 6 h, 0 °C

1.4 Reagents: Ammonia , Ammonium chloride Solvents: Water

참조

- Large-scale preparation of polyfunctional benzylic zinc reagents by direct insertion of zinc dust into benzylic chlorides in the presence of lithium chloride, Synthesis, 2010, (5), 882-891

합성회로 7

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 0 °C; overnight, 0 °C → 50 °C

참조

- One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives, Synthesis, 2015, 47(13), 1913-1921

Ethyl 2-(2-iodophenyl)acetate Raw materials

Ethyl 2-(2-iodophenyl)acetate Preparation Products

Ethyl 2-(2-iodophenyl)acetate 관련 문헌

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

3. Back matter

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

90794-29-9 (Ethyl 2-(2-iodophenyl)acetate) 관련 제품

- 66370-75-0(Methyl 2-(2-iodophenyl)acetate)

- 15250-46-1(Ethyl (4-Iodophenyl)acetate)

- 75091-92-8(cis-4-(trifluoromethyl)cyclohexanol)

- 24675-93-2(2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2-phenyl-)

- 1336936-14-1(2-amino-2-(2-fluoro-4-nitrophenyl)acetic acid)

- 4792-67-0(ethyl 5-chloro-1H-indole-2-carboxylate)

- 2034315-34-7(3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide)

- 354539-34-7(4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one)

- 1796947-09-5(2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide)

- 1036628-07-5(1-[2-(dimethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:90794-29-9)Ethyl 2-(2-iodophenyl)acetate

순결:99%

재다:25g

가격 ($):309.0

Xiamen PinR Bio-tech Co., Ltd.

(CAS:90794-29-9)ethyl (2-iodophenyl)acetate

순결:97%

재다:kg

가격 ($):문의